molecular formula C21H16N2O5 B3637670 4-nitrobenzyl 4-(benzoylamino)benzoate

4-nitrobenzyl 4-(benzoylamino)benzoate

Cat. No.: B3637670
M. Wt: 376.4 g/mol
InChI Key: VFNSXIAFAIVVTA-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 4-(benzoylamino)benzoate is an aromatic ester derivative featuring a nitrobenzyl group attached to a benzoate scaffold, which is further substituted with a benzoylamino moiety at the para position. This compound is structurally characterized by:

  • Nitrobenzyl group: Introduces electron-withdrawing properties, influencing reactivity and solubility.
  • Ester linkage: Provides hydrolytic sensitivity, relevant for prodrug applications or controlled release .

Properties

IUPAC Name

(4-nitrophenyl)methyl 4-benzamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c24-20(16-4-2-1-3-5-16)22-18-10-8-17(9-11-18)21(25)28-14-15-6-12-19(13-7-15)23(26)27/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNSXIAFAIVVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
4-Nitrobenzyl 4-(benzoylamino)benzoate -NO₂ at benzyl; benzoylamino at C4 of benzoate C₂₁H₁₆N₂O₅ Potential prodrug candidate; nitro group enhances electrophilicity
4-Bromobenzyl 4-(benzoylamino)benzoate -Br at benzyl; same benzoylamino group C₂₁H₁₆BrNO₃ Higher molecular weight (410.267); bromine may enhance lipophilicity
Ethyl 4-(benzoylamino)benzoate Ethyl ester; lacks nitrobenzyl group C₁₆H₁₅NO₃ Simpler synthesis; used as a hydrazide precursor
Methyl 4-[(4-nitrobenzyl)oxy]benzoate -O-(4-nitrobenzyl) at C4 of benzoate C₁₅H₁₃NO₅ Nitrobenzyl ether linkage; potential photolabile protecting group
4-Nitrobenzyl 4-(quinoxalin-2-yloxy)benzoate (5b) Quinoxaline ring at C4 C₂₂H₁₄N₂O₅ Antibacterial/antifungal activity; m.p. 114–116°C

Key Differences and Implications:

Substituent Effects: Nitro vs. Ester Group Variations: Ethyl and methyl esters (e.g., ethyl 4-(benzoylamino)benzoate) exhibit lower steric hindrance, facilitating hydrolysis compared to bulkier nitrobenzyl esters .

Biological Activity: The quinoxaline derivative (5b) demonstrates antifungal activity, attributed to the heterocyclic quinoxaline moiety, which is absent in the parent compound .

Synthetic Accessibility: Ethyl 4-(benzoylamino)benzoate is synthesized via straightforward benzoylation of 4-aminobenzoic acid followed by esterification, while nitrobenzyl derivatives require additional steps for nitro group introduction .

Physicochemical Properties:

  • Solubility : Nitro-substituted derivatives exhibit lower aqueous solubility due to increased hydrophobicity, whereas ethyl/methyl esters are more polar .
  • Stability : Nitrobenzyl esters are more resistant to enzymatic hydrolysis compared to alkyl esters, making them suitable for sustained-release formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-nitrobenzyl 4-(benzoylamino)benzoate
Reactant of Route 2
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4-nitrobenzyl 4-(benzoylamino)benzoate

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